N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a benzamide moiety, a thiadiazole ring, and a methoxy group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would contain aromatic rings (from the phenyl groups), a thiadiazole ring, an amide group, and a methoxy group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structural features can undergo a variety of reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of any charged groups would influence its properties .Scientific Research Applications
Synthesis and Photodynamic Therapy Application
The synthesis of new derivatives containing the 1,3,4-thiadiazole moiety, such as zinc phthalocyanines substituted with benzenesulfonamide derivative groups, has been explored for their photophysical and photochemical properties. These properties are significant for their application in photodynamic therapy (PDT) as Type II photosensitizers for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds highlight their potential in effective PDT applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activities
Compounds with the 1,3,4-thiadiazole core, including derivatives similar to N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, have shown a broad spectrum of biological activities. Studies have demonstrated their utility as antimicrobial and antifungal agents. This is attributed to the structural attributes of the thiadiazole ring, which is known to contribute significantly to the therapeutic effects against various pathogens (Ameen & Qasir, 2017).
Anticancer Properties
Another significant application of 1,3,4-thiadiazole derivatives is their anticancer properties. Specific compounds synthesized from this core structure have demonstrated antiproliferative effects against cancer cell lines. This includes DNA protective abilities and strong antimicrobial activity, particularly against strains like S. epidermidis. The cytotoxicity exhibited by these compounds against cancer cell lines such as PC-3 and MDA-MB-231 further underscores their potential in cancer therapy (Gür et al., 2020).
Synthesis and Industrial Applications
Improvements in the synthesis of thiadiazole derivatives have also been documented, focusing on efficient methodologies suitable for industrial production. These advancements are not only pivotal for pharmaceutical applications but also for the development of intermediates used in the manufacture of cephalosporins, showcasing a broad applicability of thiadiazole derivatives in medicinal chemistry (Gao et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-4-9-16(13(2)10-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-7-15(27-3)8-6-14/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJUUIAYGDCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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